(1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
(1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a carboxylic acid group and a 2-(2-chlorophenyl)-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxylic acid group: This step often involves oxidation reactions or the use of carboxylation reagents.
Attachment of the 2-(2-chlorophenyl)-2-oxoethyl group: This can be done through Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The ketone group in the 2-(2-chlorophenyl)-2-oxoethyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
(1S,3R)-3-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: A similar compound with a bromine atom instead of chlorine.
(1S,3R)-3-[2-(2-chlorophenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid: A similar compound with a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of (1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c16-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGBHNFARNCLO-MNOVXSKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152887 | |
Record name | rel-(1R,3S)-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-21-5 | |
Record name | rel-(1R,3S)-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735275-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301152887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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